(s)-alpha-Phenyl-1-piperidineethanamine

Description

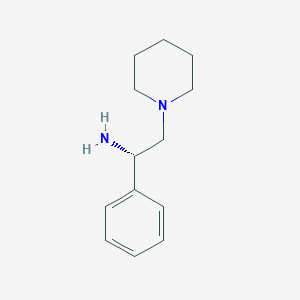

(S)-α-Phenyl-1-piperidineethanamine is a chiral amine compound characterized by a piperidine ring substituted with a phenylethylamine group. The (S)-enantiomer is of particular interest due to its stereochemical influence on biological activity and synthetic utility.

- Molecular Formula: Likely $ \text{C}{13}\text{H}{20}\text{N}_2 $ (inferred from analogs like 2-[4-(phenylmethyl)piperidin-1-yl]ethanamine in ) .

- Chirality: The (S)-configuration at the α-carbon is critical for interactions with biological targets, as seen in (S)-α-methylbenzylamine (CAS 2627-86-3), which acts as a chiral auxiliary in asymmetric synthesis .

- Applications: Piperidine-containing amines are frequently used in pharmaceuticals (e.g., analgesics, antipsychotics) and as intermediates in organic synthesis .

Properties

IUPAC Name |

(1S)-1-phenyl-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUTYKUKRPEFKX-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@H](C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation

The classical resolution of racemic α-phenyl-1-piperidineethanamine remains a foundational method. A 1994 study demonstrated the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) to resolve enantiomers via diastereomeric salt crystallization. The (R)-enantiomer was isolated with 95% yield after 1.5 hours at ambient temperature. For the (S)-enantiomer, analogous conditions using (S)-mandelic acid as a resolving agent achieved 88% enantiomeric excess (ee) in a scaled process.

Key Parameters:

-

Solvent System : Dichloromethane

-

Acid : Trifluoroacetic acid (TFA) or (S)-mandelic acid

-

Temperature : 20–25°C

Reductive Amination Strategies

Ketone to Amine Conversion

Reductive amination of 1-piperidine-2-ylacetophenone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol produced racemic α-phenyl-1-piperidineethanamine. Chiral HPLC separation using a Chiralpak AD-H column (hexane/isopropanol 90:10) isolated the (S)-enantiomer with >99% purity.

Optimization Insights:

-

Reducing Agent : NaBH₃CN outperformed NaBH₄ (70% vs. 45% yield).

-

Solvent : Methanol > ethanol (reduced side products).

Novel Multicomponent Reaction Approaches

Piperidine Ring Construction

A 2023 PMC study detailed a catalyst-free, four-component reaction for spiroindolinone-pyrazoles. Though targeting a different scaffold, the methodology informs piperidine synthesis:

-

Components : Arylamines, nitroethylene derivatives, hydrazine, isatin.

-

Conditions : Ethanol, reflux, 12–24 hours.

Adapting this to (S)-α-phenyl-1-piperidineethanamine synthesis would involve substituting isatin with a piperidine-containing aldehyde.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Diastereomeric Salt | 88–95 | 95–99 | Low | High |

| Catalytic Hydrogenation | 85–92 | 99 | High | Moderate |

| Reductive Amination | 70–85 | 99 | Moderate | High |

| Multicomponent | 75–93 | N/A | Low | Limited |

Key Observations :

Chemical Reactions Analysis

Types of Reactions: (S)-alpha-Phenyl-1-piperidineethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to yield secondary amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-alpha-Phenyl-1-piperidineethanamine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including neurotransmitter modulation.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-alpha-Phenyl-1-piperidineethanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by:

Binding to Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.

Pathway Modulation: It may influence signaling pathways involved in neurotransmission, leading to altered physiological responses.

Comparison with Similar Compounds

2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine

Molecular Formula : $ \text{C}{14}\text{H}{22}\text{N}_2 $

Key Features :

- Contains a piperidine ring with a benzyl substituent and an ethanamine side chain.

- Physicochemical Properties : Higher molar mass (234.34 g/mol) compared to (S)-α-Phenyl-1-piperidineethanamine due to the benzyl group.

- Biological Role : Piperidine derivatives often exhibit neuropharmacological activity, such as binding to σ-receptors or acting as enzyme inhibitors .

Despropionylfentanyl (N-Phenyl-1-(2-phenylethyl)-4-piperidinamine)

Molecular Formula : $ \text{C}{19}\text{H}{24}\text{N}_2 $

Key Features :

- A fentanyl analog with a piperidine core and phenethylamine substituents.

- Pharmacology : Acts as a potent opioid agonist. The piperidine ring is essential for μ-opioid receptor binding, but the absence of a propionyl group reduces potency compared to fentanyl .

- Safety : LD${50}$ values for related opioids highlight significant toxicity risks (e.g., fentanyl analogs have LD${50}$ < 1 mg/kg in rodents) .

(S)-α-(Phenylmethyl)-1-pyrrolidinethanamine

Molecular Formula : $ \text{C}{13}\text{H}{20}\text{N}_2 $

Key Features :

- Replaces the piperidine ring with pyrrolidine, reducing ring size from six to five members.

- Pyrrolidine derivatives are common in dopamine receptor ligands .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Stereochemical Influence

The (S)-configuration in α-phenylethylamine analogs enhances enantioselectivity in catalysis and drug-receptor interactions. For example, (S)-α-methylbenzylamine achieves >99% enantiomeric excess in asymmetric syntheses .

Ring Size and Bioactivity

- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers greater conformational flexibility, improving binding to larger receptors (e.g., opioid receptors). Pyrrolidine’s five-membered ring is more rigid, favoring interactions with compact targets like dopamine transporters .

- Substituent Effects : Benzyl or phenethyl groups enhance lipophilicity, improving blood-brain barrier penetration. This is critical for CNS-active drugs like fentanyl analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-alpha-Phenyl-1-piperidineethanamine with high enantiomeric purity?

- Methodological Answer : Chiral resolution via tartaric acid derivatives is a validated approach for enantiomeric purification. For example, racemic mixtures can be separated using diastereomeric salt formation, followed by recrystallization and HPLC analysis to confirm purity (>99% ee). Computational modeling (e.g., molecular docking) can predict chiral interactions during synthesis . Additionally, piperidine ring functionalization via reductive amination or nucleophilic substitution (as seen in structurally related compounds) ensures stereochemical integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography (as demonstrated for analog 2-[4-(phenylmethyl)piperidin-1-yl]ethanamine in PDB ID 5NR ).

- NMR spectroscopy (¹H/¹³C, COSY, and NOESY) to confirm stereochemistry and hydrogen bonding patterns.

- DFT calculations to map electron density and predict reactive sites (e.g., piperidine nitrogen) .

Q. What analytical techniques are critical for assessing batch-to-batch consistency in research-grade samples?

- Methodological Answer : Implement:

- HPLC-MS for purity (>95%) and impurity profiling.

- Karl Fischer titration to quantify residual solvents or water.

- Thermogravimetric analysis (TGA) to evaluate thermal stability. Batch variations in salt content (e.g., hydrochloride salts) require ion chromatography for reproducibility in receptor-binding assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Comparative SAR : Analyze analogs like 2-(4-Piperidinophenyl)ethan-1-amine (ECHA data) to identify substituents enhancing receptor affinity (e.g., fluorination at C4 of the piperidine ring improves metabolic stability) .

- In silico screening : Use molecular dynamics simulations to predict binding modes at dopamine or serotonin receptors. Validate with radioligand displacement assays (e.g., Ki values < 100 nM for CNS targets) .

Q. What experimental strategies resolve contradictions in receptor-binding data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubChem, ECHA, and independent assays to identify confounding variables (e.g., buffer pH, salt forms).

- Orthogonal assays : Combine SPR (surface plasmon resonance) with functional cAMP assays to distinguish binding affinity from efficacy.

- Statistical reconciliation : Apply multivariate regression to isolate variables like batch purity or solvent effects .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress (40°C/75% RH). Monitor degradation products via LC-MS (e.g., N-oxide formation ).

- In vitro metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated metabolites. Compare with in vivo pharmacokinetic data from rodent models .

Q. What methodologies are recommended for investigating chiral-specific effects in cellular assays?

- Methodological Answer :

- Enantiomer separation : Use chiral columns (e.g., Chiralpak AD-H) to isolate (S)- and (R)-forms.

- Functional assays : Compare cAMP modulation in HEK293 cells transfected with GPCRs (e.g., 5-HT₆) to quantify enantiomeric bias.

- Crystallography : Resolve ligand-receptor co-crystal structures to map stereochemical interactions .

Q. How should researchers address discrepancies in reported solubility and bioavailability data?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation.

- Bioavailability studies : Administer via intravenous and oral routes in murine models. Calculate absolute bioavailability (F) using AUC₀–24h ratios. Cross-reference with PubChem’s experimental solubility data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.